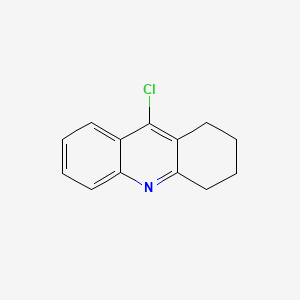
9-Chlor-1,2,3,4-tetrahydroacridin
Übersicht
Beschreibung
9-Chloro-1,2,3,4-tetrahydroacridine is an organic compound with the molecular formula C13H12ClN. It is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This compound is particularly notable for its potential therapeutic applications, especially in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
9-Chloro-1,2,3,4-tetrahydroacridine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 9-Chloro-1,2,3,4-tetrahydroacridine, also known as tacrine, is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain . Tacrine also inhibits butyrylcholinesterase activity . This compound has been clinically authorized for the treatment of Alzheimer’s disease .
Mode of Action
The mode of action of 9-Chloro-1,2,3,4-tetrahydroacridine involves reversible inhibition of AChE . By inhibiting AChE, tacrine slows the breakdown of acetylcholine, a chemical messenger in the brain . This compound also blocks sodium and potassium channels . Furthermore, it intercalates into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions .
Biochemical Pathways
The biochemical pathways affected by 9-Chloro-1,2,3,4-tetrahydroacridine primarily involve the cholinergic neurotransmitter system . By inhibiting AChE, this compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The intercalation into double-stranded DNA can also impact biological processes involving DNA and related enzymes .
Result of Action
The result of 9-Chloro-1,2,3,4-tetrahydroacridine’s action is primarily observed in its therapeutic effects against Alzheimer’s disease . By increasing the availability of acetylcholine in the brain, this compound can help alleviate the symptoms of Alzheimer’s disease, a neurodegenerative disorder characterized by insufficient cholinergic neurotransmitter synthesis .
Biochemische Analyse
Biochemical Properties
9-Chloro-1,2,3,4-tetrahydroacridine plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE). Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, 9-Chloro-1,2,3,4-tetrahydroacridine increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This interaction is crucial in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Cellular Effects
The effects of 9-Chloro-1,2,3,4-tetrahydroacridine on various cell types and cellular processes are profound. In neuronal cells, this compound enhances cholinergic signaling by increasing acetylcholine levels. This leads to improved cognitive function and memory. Additionally, 9-Chloro-1,2,3,4-tetrahydroacridine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of several key signaling molecules, including protein kinases and transcription factors, which are involved in cell survival, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 9-Chloro-1,2,3,4-tetrahydroacridine exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition is achieved by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. Additionally, 9-Chloro-1,2,3,4-tetrahydroacridine may interact with other biomolecules, such as butyrylcholinesterase, further enhancing its therapeutic potential. The compound’s ability to intercalate into DNA and disrupt DNA-protein interactions also contributes to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Chloro-1,2,3,4-tetrahydroacridine have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or light exposure. Long-term studies have shown that 9-Chloro-1,2,3,4-tetrahydroacridine can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 9-Chloro-1,2,3,4-tetrahydroacridine vary with different dosages in animal models. At low doses, the compound effectively enhances cognitive function and memory without significant adverse effects. At higher doses, it may exhibit toxicity, including hepatotoxicity and neurotoxicity. The therapeutic window for 9-Chloro-1,2,3,4-tetrahydroacridine is therefore narrow, necessitating careful dosage optimization in clinical applications .
Metabolic Pathways
9-Chloro-1,2,3,4-tetrahydroacridine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, 9-Chloro-1,2,3,4-tetrahydroacridine may influence metabolic flux and metabolite levels, particularly in the context of cholinergic neurotransmission .
Transport and Distribution
Within cells and tissues, 9-Chloro-1,2,3,4-tetrahydroacridine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound may interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues. In vivo studies have shown that 9-Chloro-1,2,3,4-tetrahydroacridine can achieve high and sustained levels in the central nervous system .
Subcellular Localization
The subcellular localization of 9-Chloro-1,2,3,4-tetrahydroacridine is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct 9-Chloro-1,2,3,4-tetrahydroacridine to specific compartments or organelles, influencing its biological effects. For example, its ability to intercalate into DNA suggests a nuclear localization, which is consistent with its effects on gene expression .
Vorbereitungsmethoden
The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine typically involves the chlorination of tetrahydroacridine. One common method includes heating a mixture of tetrahydroacridine and phosphoryl chloride in a sand bath at 125–130°C for an hour . This reaction yields 9-Chloro-1,2,3,4-tetrahydroacridine as a pale brown powder with a melting point of 160–165°C and a yield of 64% . Industrial production methods often focus on optimizing reaction conditions to improve yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
9-Chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar acridine derivatives can undergo these reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include phosphoryl chloride for chlorination, aniline derivatives for substitution, and various acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Chloro-1,2,3,4-tetrahydroacridine include:
9-Amino-1,2,3,4-tetrahydroacridine:
9-Hydroxy-1,2,3,4-tetrahydroacridine: This derivative is studied for its potential therapeutic applications and its ability to interact with biological targets.
Fluorobenzoic tetrahydroacridine derivatives: These compounds have shown promising cytotoxic activity against cancer cell lines.
The uniqueness of 9-Chloro-1,2,3,4-tetrahydroacridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
9-chloro-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJWKLHPNECFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202248 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-30-5 | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5396-30-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)
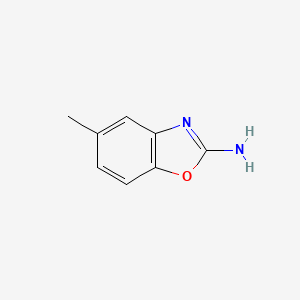



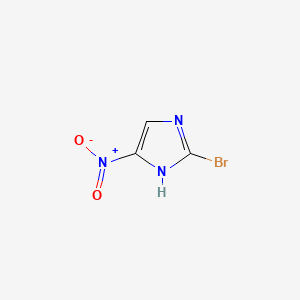


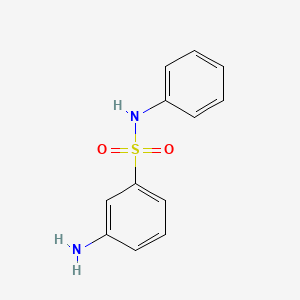
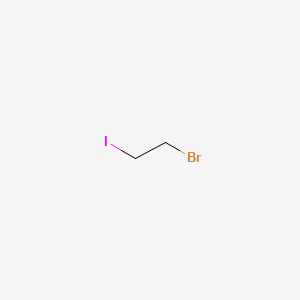
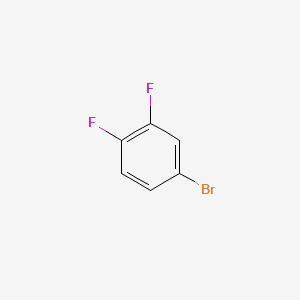
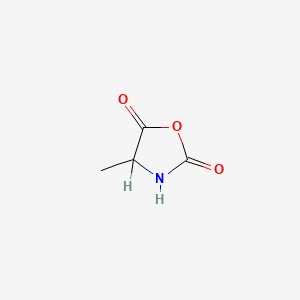
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
